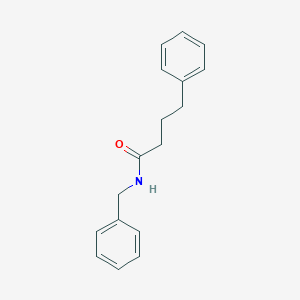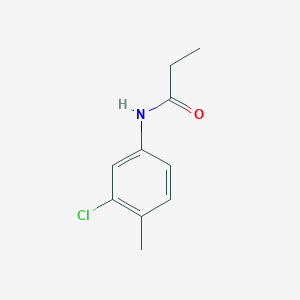
4-Pyridinecarboxamide, N-(2-benzoyl-4-chlorophenyl)-
Descripción general
Descripción
4-Pyridinecarboxamide, N-(2-benzoyl-4-chlorophenyl)- is a chemical compound that is commonly used in scientific research. This compound is known for its unique properties and has been extensively studied for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-Pyridinecarboxamide, N-(2-benzoyl-4-chlorophenyl)- is not fully understood. However, it is believed to work by interacting with specific receptors in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects
4-Pyridinecarboxamide, N-(2-benzoyl-4-chlorophenyl)- has been shown to have various biochemical and physiological effects. It has been studied for its potential anti-inflammatory, analgesic, and anticonvulsant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Pyridinecarboxamide, N-(2-benzoyl-4-chlorophenyl)- in lab experiments is its unique properties, which can make it a valuable tool for studying various biological processes. However, there are also limitations to its use, including potential toxicity and the need for specialized equipment and expertise.
Direcciones Futuras
There are many potential future directions for research involving 4-Pyridinecarboxamide, N-(2-benzoyl-4-chlorophenyl)-. Some possible areas of study include its potential applications in drug development, its interactions with specific receptors in the body, and its potential use in the treatment of various diseases.
In conclusion, 4-Pyridinecarboxamide, N-(2-benzoyl-4-chlorophenyl)- is a chemical compound that has been extensively studied for its potential applications in various fields. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. There are many potential future directions for research involving this compound, and it is likely to continue to be an important tool in scientific research for years to come.
Métodos De Síntesis
The synthesis of 4-Pyridinecarboxamide, N-(2-benzoyl-4-chlorophenyl)- is typically achieved through a multi-step process that involves the reaction of various chemicals. The exact synthesis method may vary depending on the specific application.
Aplicaciones Científicas De Investigación
4-Pyridinecarboxamide, N-(2-benzoyl-4-chlorophenyl)- has been widely used in scientific research due to its unique properties. It has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Propiedades
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c20-15-6-7-17(22-19(24)14-8-10-21-11-9-14)16(12-15)18(23)13-4-2-1-3-5-13/h1-12H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJBCCCEFJXDFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218430 | |
| Record name | 4-Pyridinecarboxamide, N-(2-benzoyl-4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridinecarboxamide, N-(2-benzoyl-4-chlorophenyl)- | |
CAS RN |
68279-79-8 | |
| Record name | 4-Pyridinecarboxamide, N-(2-benzoyl-4-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068279798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridinecarboxamide, N-(2-benzoyl-4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate](/img/structure/B185090.png)










